(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is the D-tartaric acid salt of the enantiomerically pure (1S,2S)-1,2-diaminocyclohexane (DACH). This compound is primarily procured not as a final product, but as a stable, high-purity, and easily handled crystalline solid precursor for generating the (1S,2S)-DACH free base. Its principal value lies in its role as a key intermediate in the synthesis of widely used chiral ligands, auxiliaries, and catalysts for asymmetric synthesis, where the stereochemical integrity of the diamine is paramount.
Attempting to substitute this specific D-tartrate salt with the racemic (±)-trans-1,2-diaminocyclohexane is inefficient, as it necessitates performing a classical resolution step, which can be tedious and requires multiple recrystallizations to achieve high enantiomeric purity. Procuring the free (1S,2S)-diamine base directly introduces handling challenges, as the free amine is an air-sensitive, low-melting solid or liquid that is more difficult to store and accurately dispense compared to its crystalline, stable salt form. The D-tartrate salt is often the direct, well-characterized, and highly pure crystalline product from the most common industrial resolution method, making its procurement the most direct route to obtaining the enantiopure diamine without in-house processing overhead.
This D-tartrate salt is the specific, less soluble diastereomer that precipitates when resolving racemic trans-1,2-diaminocyclohexane with D-(-)-tartaric acid. This classical resolution method is highly effective, with procedures reporting yields of the desired diastereomeric salt approaching 90%, leading to a final enantiomeric excess (ee) of >99% for the liberated diamine. Procuring this salt bypasses the need for this resolution process entirely.
| Evidence Dimension | Yield of Diastereomeric Salt from Resolution |
| Target Compound Data | Approximately 90% |
| Comparator Or Baseline | Starting with racemic (±)-trans-1,2-diaminocyclohexane (Yield = 0% before resolution) |
| Quantified Difference | Avoids process with potential ~10% loss and significant labor/solvent costs. |
| Conditions | Classical resolution of racemic trans-1,2-diaminocyclohexane using D-(-)-tartaric acid in an aqueous or alcoholic medium, followed by fractional crystallization. |
Purchasing this specific salt eliminates the time-consuming and yield-reducing step of chiral resolution from the racemic mixture, providing a direct, high-purity entry point to the (1S,2S) enantiomer.
The D-tartrate salt is a white, crystalline powder with a high decomposition temperature (280-284 °C), making it stable for long-term storage and easy to weigh and handle under standard laboratory conditions. In contrast, the corresponding free (1S,2S)-diamine is a low-melting, air-sensitive solid that requires storage under inert gas (e.g., Argon) to prevent degradation. The salt form's stability significantly simplifies inventory management and reaction setup.
| Evidence Dimension | Physical Form and Stability |
| Target Compound Data | Stable, crystalline powder; decomposes at 280-284 °C. |
| Comparator Or Baseline | (1S,2S)-1,2-Diaminocyclohexane (free base): Air-sensitive, low-melting solid. |
| Quantified Difference | Eliminates the need for inert atmosphere handling and specialized storage required for the free base. |
| Conditions | Standard laboratory storage and handling. |
This compound's salt form provides superior stability and ease of handling, reducing material waste, ensuring accurate measurement, and avoiding the complexities of working with an air-sensitive reagent.
The enantiopurity of the 1,2-diaminocyclohexane backbone is directly responsible for the efficacy of many powerful asymmetric catalysts, such as Jacobsen's catalyst for epoxidation. Catalysts prepared from enantiopure (1S,2S)-DACH (obtained from a salt like this one) routinely achieve >95% ee for the epoxidation of various unfunctionalized olefins. Using the unresolved racemic diamine as a precursor would result in a racemic catalyst, yielding a product with 0% ee. Therefore, starting with this high-purity salt is a prerequisite for achieving high enantioselectivity.
| Evidence Dimension | Enantiomeric Excess (ee) in Catalytic Product |
| Target Compound Data | >95% ee (when used as a precursor for a chiral catalyst) |
| Comparator Or Baseline | Racemic (±)-trans-DACH precursor (yields 0% ee) |
| Quantified Difference | Enables near-perfect stereocontrol (>95% ee) versus no stereocontrol (0% ee). |
| Conditions | Typical asymmetric catalytic reaction, e.g., Jacobsen epoxidation of an olefin like cis-β-methylstyrene. |
For applications in asymmetric catalysis, starting with a precursor of the highest enantiomeric purity is non-negotiable; this salt provides the necessary quality to ensure reproducible, highly enantioselective outcomes.
This compound is the ideal starting material for synthesizing (S,S)-Salen-type ligands. After simple liberation of the free diamine by treatment with a base, it can be condensed with salicylaldehyde derivatives to form catalysts for reactions like the Jacobsen-Katsuki epoxidation, where the ligand's >99% enantiopurity is essential for achieving high product ee.
The high purity and defined stereochemistry of the (1S,2S)-diamine, accessed directly from this salt, makes it a reliable building block for creating new chiral auxiliaries. Furthermore, the liberated free diamine itself can be employed as a basic resolving agent for the separation of racemic acidic compounds, leveraging its proven performance in forming diastereomeric salts with differential solubility.
As a C2-symmetric chiral scaffold, the diamine derived from this tartrate salt is a valuable component in the synthesis of complex molecules and pharmaceutical intermediates. Its rigid cyclohexane backbone provides a well-defined stereochemical framework, making it a preferred building block for creating drug candidates where specific stereoisomers are required for therapeutic efficacy.
Irritant